molecular formula C9H7F2NO B13103551 4,6-Difluoro-5-methoxy-1H-indole CAS No. 467452-32-0

4,6-Difluoro-5-methoxy-1H-indole

Cat. No.: B13103551
CAS No.: 467452-32-0
M. Wt: 183.15 g/mol
InChI Key: NIWNJNUVNDEHOH-UHFFFAOYSA-N
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Description

4,6-Difluoro-5-methoxy-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 4,6-Difluoro-5-methoxy-1H-indole, can be achieved through various methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method is the carboxylic acid-catalyzed three-component aza-Friedel-Crafts reaction, which allows for the formation of 3-substituted indoles in water.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-5-methoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,6-Difluoro-5-methoxy-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Difluoro-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Difluoro-1H-indole
  • 5-Methoxy-1H-indole
  • 4,6-Dichloro-5-methoxy-1H-indole

Uniqueness

4,6-Difluoro-5-methoxy-1H-indole is unique due to the presence of both fluorine and methoxy groups on the indole ring. These substituents can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

CAS No.

467452-32-0

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

4,6-difluoro-5-methoxy-1H-indole

InChI

InChI=1S/C9H7F2NO/c1-13-9-6(10)4-7-5(8(9)11)2-3-12-7/h2-4,12H,1H3

InChI Key

NIWNJNUVNDEHOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1F)C=CN2)F

Origin of Product

United States

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